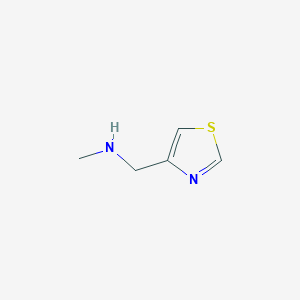

N-Methyl-1-(thiazol-4-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Methyl-1-(thiazol-4-yl)methanamine” is a chemical compound with the molecular formula C5H8N2S . It is also known by other names such as “METHYL-THIAZOL-4-YLMETHYL-AMINE” and "methyl (1,3-thiazol-4-ylmethyl)amine" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the alkylation of certain compounds with appropriate alkyl halide using n-BuLi as the base has been shown to afford the corresponding 5-alkylated compounds in excellent yields .Molecular Structure Analysis

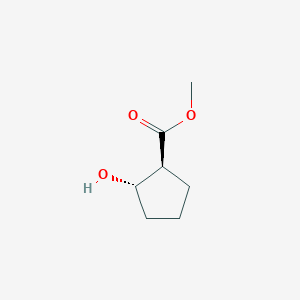

The molecular structure of “this compound” consists of a thiazole ring attached to a methylamine group . The InChI representation of the molecule isInChI=1S/C5H8N2S/c1-6-2-5-3-8-4-7-5/h3-4,6H,2H2,1H3 . The canonical SMILES representation is CNCC1=CSC=N1 . Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 128.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 128.04081944 g/mol . The topological polar surface area is 53.2 Ų . The heavy atom count is 8 .Scientific Research Applications

Chemical Inhibitors and Cytochrome P450 Isoforms

Thiazole derivatives are significant in the study of Cytochrome P450 (CYP) isoforms, which are essential for the metabolism of many drugs. Chemical inhibitors based on thiazole structures help in understanding drug-drug interactions and predicting metabolic pathways. Selective inhibitors are crucial for deciphering the involvement of specific CYP isoforms in drug metabolism. The review by Khojasteh et al. (2011) discusses the potency and selectivity of chemical inhibitors for major human hepatic CYP isoforms, emphasizing the importance of thiazole derivatives in this context Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes: a re-evaluation of P450 isoform selectivity.

Therapeutic Applications of Thiazole Derivatives

Thiazole scaffolds are pivotal in medicinal chemistry, possessing a broad spectrum of biological activities. Sharma et al. (2019) review the therapeutic applications of thiazole derivatives, highlighting their anti-infective and anticancer potentials. The review also discusses important patents filed from 2000-2017, showcasing thiazole-based compounds' significance in developing new therapeutic agents A Brief Literature and Review of Patents on Thiazole Related Derivatives.

Antimicrobial, Antitumor, and Antidiabetic Agents

The 2,4‐Thiazolidinedione (TZD) nucleus, a variant of the thiazole structure, is a significant pharmacophore with diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties. Singh et al. (2022) review the development of TZD derivatives as lead molecules for various clinical disorders, highlighting the importance of structural modifications at the TZD nucleus for enhancing biological activity The medicinal perspective of 2,4‐thiazolidinediones based ligands as antimicrobial, antitumor and antidiabetic agents: A review.

Green Synthesis and Biological Evaluation

The green synthesis of thiazolidinone derivatives represents an area of growing interest in medicinal chemistry. JacqulineRosy et al. (2019) discuss the microwave-assisted green synthesis of thiazolidinone derivatives, emphasizing their biological activities and potential as new candidates for treating various diseases. The review also highlights the importance of density functional theory in optimizing the synthesis and evaluating the biological effects of these derivatives GREEN SYNTHESIS, BIOLOGICAL EVALUATION AND DFT CALCULATIONS OF THIAZOLIDINONE DERIVATIVES – A REVIEW.

Mechanism of Action

Target of Action

N-Methyl-1-(thiazol-4-yl)methanamine, also known as N-methyl-1-(1,3-thiazol-4-yl)methanamine, is a synthetic compound The primary targets of this compound are currently not well-defined in the literature

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions between this compound and its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound and their downstream effects require further investigation.

Result of Action

Given the diverse biological activities of thiazole derivatives , it is likely that this compound may have multiple effects at the molecular and cellular levels

Properties

IUPAC Name |

N-methyl-1-(1,3-thiazol-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-6-2-5-3-8-4-7-5/h3-4,6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUGQZIAOAZYCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625701 |

Source

|

| Record name | N-Methyl-1-(1,3-thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120739-94-8 |

Source

|

| Record name | N-Methyl-1-(1,3-thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(1,3-thiazol-4-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine](/img/structure/B55758.png)

![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)

![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B55775.png)

![8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI)](/img/structure/B55777.png)